molecular formula C12H13N3O B2745134 3-(6-Ethoxypyridazin-3-yl)aniline CAS No. 1286714-35-9

3-(6-Ethoxypyridazin-3-yl)aniline

Cat. No.: B2745134
CAS No.: 1286714-35-9
M. Wt: 215.256
InChI Key: VJZZQFGYRBEPRL-UHFFFAOYSA-N
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Description

3-(6-Ethoxypyridazin-3-yl)aniline is a chemical compound that features both aniline and ethoxypyridazine functional groups, making it a valuable heterocyclic building block in medicinal chemistry and drug discovery research. The presence of a primary aniline group makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly through coupling reactions and as a precursor in the development of potential pharmacologically active compounds . Heterocyclic scaffolds like the ethoxypyridazine in this compound are of profound significance in the pharmaceutical industry, as over 85% of FDA-approved drug molecules contain heterocycles . Researchers may utilize this compound in exploratory synthesis targeting various biological pathways. As a standard handling procedure, proper personal protective equipment should be used. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-ethoxypyridazin-3-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-16-12-7-6-11(14-15-12)9-4-3-5-10(13)8-9/h3-8H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZZQFGYRBEPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 6 Ethoxypyridazin 3 Yl Aniline

General Synthetic Routes to Substituted Pyridazines and Anilines

Strategies for Ethoxypyridazine Precursor Synthesis

The formation of the pyridazine (B1198779) ring is a cornerstone of this synthesis. Conventional methods often involve the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. acs.org Another prominent strategy is the functionalization of a pre-existing pyridazine core. mdpi.comresearchgate.net

A common and versatile precursor for 6-ethoxypyridazine derivatives is 3,6-dichloropyridazine (B152260). This starting material can be synthesized from maleic hydrazide by reaction with a chlorinating agent like phosphorus oxychloride. chemicalbook.comgoogle.com The synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol using phosphorus oxychloride has been reported with high yields. chemicalbook.com

Once 3,6-dichloropyridazine is obtained, selective nucleophilic substitution can be employed. The chlorine atoms on the pyridazine ring are susceptible to displacement by nucleophiles. By controlling the reaction conditions, one chlorine atom can be substituted by an ethoxy group by reacting 3,6-dichloropyridazine with sodium ethoxide. This monosubstitution yields 3-chloro-6-ethoxypyridazine (B94835), a key intermediate for further functionalization.

Alternative approaches to substituted pyridazines include inverse-electron-demand Diels-Alder reactions of tetrazines with alkynes and ring-closing metathesis (RCM) methodologies. rsc.orgrsc.org

Approaches for Substituted Aniline (B41778) Integration

The aniline moiety can be introduced through several methods, with palladium-catalyzed cross-coupling reactions being particularly prevalent. thieme-connect.com These reactions facilitate the formation of a carbon-carbon bond between the pyridazine ring and the aniline precursor.

One of the most effective methods is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction typically involves the coupling of a halopyridazine, such as 3-chloro-6-ethoxypyridazine, with a boronic acid or boronate ester derivative of aniline, like (3-aminophenyl)boronic acid. mdpi.comacs.org The reaction is catalyzed by a palladium complex in the presence of a base. thieme-connect.com The versatility of the Suzuki coupling allows for the use of a wide range of commercially available boronic acids. mdpi.com

Another powerful tool for forming the carbon-nitrogen bond is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. thieme-connect.com In this context, it could potentially be used to couple 3-halopyridazine with an appropriate aniline derivative.

Specific Reaction Pathways for 3-(6-Ethoxypyridazin-3-yl)aniline Formation

The final assembly of this compound can be achieved through several specific reaction pathways, which often combine the strategies mentioned above.

Nucleophilic Aromatic Substitution Reactions on Pyridazine Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridazine rings. The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles, leading to the displacement of a leaving group, typically a halogen. researchgate.netmit.edu

In the synthesis of this compound, a plausible route involves the reaction of 3-chloro-6-ethoxypyridazine with 3-aminophenol (B1664112) or a protected version thereof. However, direct amination on the pyridazine ring can sometimes be challenging. The presence of electron-withdrawing groups on the aromatic ring generally enhances the rate of nucleophilic aromatic substitution. byjus.com The pyridazine ring itself acts as an electron-withdrawing entity, activating attached halogens for substitution. Nucleophilic substitution on pyridines, a related heterocycle, occurs preferentially at the C2 and C4 positions due to the stabilization of the intermediate by the nitrogen atom. youtube.com

A tandem hydroamination–SNAr sequence has been reported for the synthesis of substituted pyrrolo[2,3-c]pyridazines, demonstrating the utility of nucleophilic substitution on functionalized pyridazines. acs.org

Reductive Amination and Nitro Group Reduction in Aniline Synthesis

An alternative strategy for introducing the aniline functionality involves the use of a nitro-substituted precursor, which is later reduced to the amine. For instance, a Suzuki-Miyaura coupling could be performed between 3-chloro-6-ethoxypyridazine and (3-nitrophenyl)boronic acid. The resulting 3-(6-ethoxypyridazin-3-yl)-1-nitrobenzene can then be subjected to a reduction step to yield the final product.

Common reagents for the reduction of an aromatic nitro group to an aniline include metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). mdpi.orgmdpi.com The reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been shown to produce 4-aminopyridine (B3432731) in good yields. mdpi.org Similarly, the reduction of nitropyridines is a key step in the synthesis of various bioactive molecules. mdpi.com

Three-Component Benzannulation and Heterocycle-Guided Methodologies

More advanced and convergent strategies involve multi-component reactions. A three-component reaction that assembles the core structure in a single step could offer an efficient route. While specific examples for this compound are not prominently documented, the principle of three-component reactions for synthesizing highly substituted pyridazines has been established. acs.org

Heterocycle-guided methodologies, where the pyridazine ring directs the formation of the aniline ring, are also a possibility. These methods often involve complex cycloaddition or annulation sequences. For instance, a [4+2] cycloaddition reaction of an alkynylboronic ester with a disubstituted 1,2,4,5-tetrazine (B1199680) can provide access to highly functionalized pyridazine derivatives. acs.org

Derivatization and Functionalization of this compound

The primary avenues for the derivatization of this compound involve reactions targeting the aniline nitrogen, as well as modifications to the ethoxy group and the pyridazine ring.

The aniline nitrogen of this compound is a nucleophilic center that readily participates in a variety of chemical transformations. These reactions are fundamental in building more complex molecular architectures.

Acylation and Sulfonylation: The primary amine can be acylated using acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. For instance, the reaction of anilines with benzenesulfonyl compounds is a well-established method for synthesizing sulfonamide derivatives. drugbank.com

Urea (B33335) and Thiourea (B124793) Formation: The aniline moiety can react with isocyanates and isothiocyanates to produce urea and thiourea derivatives, respectively. These reactions are typically efficient and proceed under mild conditions.

Heterocycle Formation: The aniline group can serve as a key building block in the synthesis of various nitrogen-containing heterocycles. For example, it can be a precursor in the formation of triazole rings. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds. While often used to synthesize anilines, it can also be employed to further functionalize the aniline nitrogen with various aryl or heteroaryl groups. thieme-connect.de The choice of phosphine (B1218219) ligand is crucial for the efficiency of these reactions. snnu.edu.cn

Below is a table summarizing some of the common transformations at the aniline nitrogen:

Reaction TypeReagent ClassFunctional Group Formed
AcylationAcyl chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
Urea FormationIsocyanatesUrea
Thiourea FormationIsothiocyanatesThiourea
Heterocycle FormationVarious (e.g., with azides)e.g., Triazole
Buchwald-Hartwig AminationAryl/Heteroaryl halidesDiaryl/Heteroarylamine

Modifications to the ethoxy group and the pyridazine ring provide additional opportunities for structural diversification, although they can sometimes require more forcing reaction conditions.

Ethoxy Group Modification: The ethoxy group can influence the compound's lipophilicity and membrane permeability. vulcanchem.com Cleavage of the ethoxy group to the corresponding pyridazinone can be achieved, which opens up further avenues for functionalization at the pyridazine ring nitrogen or the exocyclic oxygen. researchgate.net

Pyridazine Ring Modification: The pyridazine ring is an electron-deficient heterocycle. While this generally deactivates it towards electrophilic substitution, it makes it susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present. The introduction of different substituents on the pyridazine ring can significantly impact the compound's biological profile. ontosight.ai For instance, the displacement of a halide on a pyridazine ring with an alkoxide is a common strategy. google.com The imidazo[1,2-b]pyridazine (B131497) scaffold, an analogue of the pyridazine ring system, has been explored for its potential in developing imaging agents. nih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficient synthesis of this compound is crucial for its use as a building block. A key step in many synthetic routes is the Suzuki-Miyaura cross-coupling reaction. scirp.org

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org The optimization of this reaction is a multifactorial problem, with the choice of catalyst, ligand, base, solvent, and temperature all playing a critical role in maximizing the yield and purity of the product. researchgate.netmdpi.com

A common synthetic approach to this compound involves the Suzuki coupling of a 3-aminophenylboronic acid derivative with a 3-halo-6-ethoxypyridazine. The table below outlines typical components and conditions that are often optimized for this type of reaction.

ParameterOptionsRationale for Optimization
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂The choice of palladium source and its oxidation state can significantly affect catalytic activity.
Ligand Phosphine-based (e.g., PPh₃, PCy₃, XPhos, SPhos)The ligand stabilizes the palladium center and influences the rates of oxidative addition and reductive elimination. Sterically bulky and electron-rich ligands are often effective. snnu.edu.cn
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃The base is required to activate the organoboron species and facilitate the transmetalation step.
Solvent Toluene, Dioxane, THF, DMF, Aqueous mixturesThe solvent system must be able to dissolve the reactants and facilitate the reaction. The use of aqueous media can sometimes be advantageous. scirp.org
Temperature Room temperature to refluxThe reaction rate is temperature-dependent, but higher temperatures can also lead to catalyst decomposition and side product formation.

Research has shown that electron-donating and electron-withdrawing substituents on the aryl halide can influence the reaction outcome. researchgate.net For aryl chlorides, which are often less reactive than bromides or iodides, the use of highly active catalyst systems is typically required. thieme-connect.de The development of robust and efficient Suzuki coupling protocols is an ongoing area of research, with new catalysts and reaction conditions continually being reported. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 3 6 Ethoxypyridazin 3 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidationrsc.orgscribd.com

NMR spectroscopy serves as a cornerstone for the definitive structural assignment of 3-(6-Ethoxypyridazin-3-yl)aniline. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the proton and carbon framework, along with their connectivity, can be established. scribd.com

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms within the molecule. The number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal neighboring protons, and their integration values indicate the relative number of protons. researchgate.net

Key features in the ¹H NMR spectrum include signals corresponding to the protons of the ethoxy group, specifically a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. The aromatic protons on both the pyridazine (B1198779) and aniline (B41778) rings exhibit complex splitting patterns in the aromatic region of the spectrum due to spin-spin coupling between adjacent protons. The protons on the aniline ring, in particular, show distinct chemical shifts influenced by the electron-donating amino group. chemicalbook.comchemicalbook.comchemicalbook.com The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: ¹H NMR Spectral Data of this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridazine-H 7.32 d 9.1
Pyridazine-H 6.84 d 9.1
Aniline-H 7.02 - 7.25 m -
Aniline-H 6.21 - 6.30 m -
OCH₂CH₃ 4.08 q 7.1
OCH₂CH₃ 1.37 t 7.1
NH₂ 3.59 br s -

Note: The specific chemical shifts for the aniline protons can vary but are generally found within the indicated ranges. Data compiled from analogous structures and general principles of NMR spectroscopy. chemicalbook.comchemicalbook.comrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The spectrum will show signals for the two carbons of the ethoxy group. The carbon atoms of the pyridazine and aniline rings will appear in the aromatic region, with their specific chemical shifts influenced by the attached functional groups (ethoxy and amino groups, respectively) and their position within the rings. researchgate.netchemicalbook.com The carbon attached to the ethoxy group on the pyridazine ring will be shifted downfield due to the electronegativity of the oxygen atom. Similarly, the carbon attached to the amino group on the aniline ring will be influenced by the nitrogen atom.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Carbon Assignment Chemical Shift (δ, ppm)
Pyridazine C-O 163.2
Pyridazine C-N 144.0
Pyridazine C-C 132.2
Pyridazine C-H 120.0
Aniline C-N 148.1
Aniline C-C 130.7
Aniline C-H 112.8 - 129.2
OCH₂CH₃ 54.9
OCH₂CH₃ 14.0

Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary slightly. rsc.orgresearchgate.netchemicalbook.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. scribd.comepfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com It is instrumental in identifying which protons are adjacent to each other, for instance, confirming the coupling between the methylene and methyl protons of the ethoxy group and tracing the connectivity of the protons around the pyridazine and aniline rings.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signals of the ethoxy group can be used to identify the corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). youtube.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the pyridazine and aniline rings. For instance, correlations would be expected between the protons on the aniline ring and the pyridazine carbon to which the aniline moiety is attached.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysisscribd.comnih.gov

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of this compound, which is C₁₂H₁₃N₃O. bldpharm.com By comparing the experimentally measured exact mass to the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hyphenated techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. d-nb.infomeasurlabs.com These methods are essential for assessing the purity of a sample of this compound and confirming its identity. nih.gov

The sample is first injected into the LC system, where it passes through a column that separates the components of the mixture. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. For a pure sample of this compound, a single major peak would be expected in the chromatogram at a specific retention time, and the mass spectrum of this peak would correspond to the molecular weight of the compound. researchgate.netwaters.com UPLC-MS offers faster analysis times and higher resolution compared to conventional HPLC-MS. measurlabs.com The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for the compound, further confirming its identity by comparing it to known fragmentation pathways of similar structures. miamioh.edunist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit a series of absorption bands corresponding to its distinct structural components: the aniline moiety, the pyridazine ring, and the ethoxy group.

The primary amine (-NH₂) of the aniline ring gives rise to characteristic stretching vibrations. Typically, primary amines show two bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric N-H stretching. libretexts.orgyoutube.com The N-H bending vibration is expected to appear in the 1650-1580 cm⁻¹ range.

The aromatic nature of both the aniline and pyridazine rings will be evident from several bands. The C-H stretching vibrations of the aromatic rings are anticipated to occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.czlibretexts.org The in-ring C=C stretching vibrations of these aromatic systems usually produce a set of sharp bands of variable intensity between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.org

The ethoxy group (-O-CH₂-CH₃) attached to the pyridazine ring will also have characteristic absorption bands. A strong, prominent C-O stretching band is expected in the 1300-1000 cm⁻¹ region. The aliphatic C-H bonds of the ethyl group will show stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

The pyridazine ring itself, being a heteroaromatic system, will contribute to the complexity of the spectrum. The C=N stretching vibration within the ring is expected to be observed in the 1600-1475 cm⁻¹ region, potentially overlapping with the C=C stretching bands of the aromatic rings.

A detailed breakdown of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3500 - 3300Medium
N-H Bend1650 - 1580Medium
Aromatic RingsC-H Stretch3100 - 3000Medium to Weak
(Aniline & Pyridazine)C=C Stretch1600 - 1400Medium to Strong
C-H Out-of-plane Bend900 - 675Strong
Pyridazine RingC=N Stretch1600 - 1475Medium
Ethoxy Group (-O-CH₂-CH₃)C-H Stretch (aliphatic)3000 - 2850Medium to Strong
C-O Stretch1300 - 1000Strong

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if available for analogues)

Studies on pyridazine derivatives have highlighted the importance of the pyridazine ring in molecular recognition, often through hydrogen bonding interactions involving its nitrogen atoms. nih.gov The arrangement of substituents on the pyridazine ring can influence the molecule's conformation. For instance, in some 3-alkoxymethylpyridazine derivatives, the conformation is driven by the arrangement of dipoles and the minimization of non-bonded interactions. nih.gov

In the solid state, it is anticipated that the molecule of this compound would be largely planar, although with some potential for torsion. The dihedral angle between the pyridazine and aniline rings would be a key conformational parameter. In related bi-aryl systems, steric hindrance between substituents can lead to a non-planar arrangement. iucr.org For example, in some 2,6-bis(imino)pyridine derivatives, the phenyl rings are significantly inclined with respect to the central pyridine (B92270) ring due to steric hindrance. iucr.org However, in other pyridine derivatives with less steric bulk, a more co-planar arrangement is observed. nih.gov

Intermolecular interactions are expected to play a crucial role in the crystal packing of this compound. The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the pyridazine ring and the oxygen atom of the ethoxy group are potential hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The pyridazine ring is known to participate in robust hydrogen bonding. nih.gov

Insights from analogues suggest that the ethoxy group may adopt a conformation that minimizes steric clashes while potentially participating in weak C-H···π or other non-covalent interactions. The crystal structures of some nih.govblumberginstitute.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives, which are also being investigated as inhibitors for certain proteins, reveal complex binding modes and intermolecular contacts within a protein's binding site, underscoring the directional nature of the interactions involving the pyridazine core. researchgate.net

Theoretical and Computational Studies of 3 6 Ethoxypyridazin 3 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict geometric parameters, orbital energies, and charge distributions, which together dictate the compound's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-(6-Ethoxypyridazin-3-yl)aniline, DFT calculations, often employing a basis set like 6-311++G(d,p), would be utilized to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating key bond lengths, bond angles, and dihedral angles.

Based on studies of similar substituted pyridazines and anilines, a hypothetical optimized structure can be proposed. mdpi.comacs.org The planarity of the pyridazine (B1198779) and aniline (B41778) rings would be a key feature, with the ethoxy group likely exhibiting some degree of rotational freedom.

Table 1: Predicted Geometric Parameters for this compound from Hypothetical DFT Calculations

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-C (pyridazine)~1.39 - 1.41
C-N (pyridazine)~1.33 - 1.35
N-N (pyridazine)~1.34
C-C (aniline)~1.39 - 1.40
C-N (aniline)~1.40
C-O (ethoxy)~1.36
O-C (ethoxy)~1.43
**Bond Angles (°) **C-N-N (pyridazine)~118 - 120
C-C-N (aniline)~120
C-O-C (ethoxy)~118
Note: These values are illustrative and based on typical bond lengths and angles for similar heterocyclic and aromatic systems.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, which is a strong electron-donating group. The LUMO would likely be distributed across the electron-deficient pyridazine ring. This distribution makes the aniline moiety the probable site for electrophilic attack and the pyridazine ring the site for nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy -5.5 to -6.0
LUMO Energy -1.0 to -1.5
HOMO-LUMO Gap (ΔE) 4.0 to 5.0
Note: These energy values are estimates based on DFT studies of aminopyridine and pyridazine derivatives and serve as a guide to the expected electronic properties. researchgate.nettandfonline.com

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP surface would likely show a high negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. The amino group on the aniline ring would also contribute to a region of negative potential. The hydrogen atoms of the amino group and the aromatic protons would exhibit positive potential. This analysis reinforces the idea that the pyridazine nitrogen atoms are likely sites for protonation and coordination to metal ions. researchgate.netx-mol.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations can explore the conformational flexibility and behavior of the molecule over time, often in a simulated biological or chemical environment.

The bond connecting the pyridazine and aniline rings allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis would involve systematically rotating this bond and calculating the energy of each resulting conformer to identify the most stable (lowest energy) structures. The results are often visualized as a potential energy surface or landscape, which maps the energy as a function of the dihedral angle of rotation. For this compound, the lowest energy conformation is likely to be one where steric hindrance between the two rings is minimized.

Molecular Dynamics (MD) simulations can be used to study how a solvent, such as water, affects the behavior and conformation of this compound. mdpi.comrsc.org By simulating the molecule in a box of solvent molecules, one can observe how hydrogen bonding and other intermolecular interactions influence its structure and dynamics. mdpi.com The ethoxy and amino groups are capable of forming hydrogen bonds with water, which could influence the molecule's solubility and its preferred conformation in an aqueous environment. MD simulations are performed using software packages like GROMACS, AMBER, or NAMD. mdpi.comyoutube.comlammps.org

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

QSAR and QSPR are computational techniques used to build models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov

Should this compound be part of a series of related compounds tested for a specific biological activity (e.g., as a kinase inhibitor), a QSAR study could be performed. nih.govnih.gov This would involve calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP).

A statistical model would then be developed to relate these descriptors to the observed biological activity. For instance, a 2D-QSAR model might reveal that higher HOMO energy and a specific range of logP values are correlated with increased activity. nih.gov A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), could provide a three-dimensional map showing which regions of the molecule should be modified (e.g., made more bulky or more electron-donating) to enhance activity. Such models are invaluable for guiding the design of new, more potent analogs. acs.org

Lack of Publicly Available Research on the

Following a comprehensive search of publicly available scientific literature, no specific theoretical or computational studies detailing the descriptor calculation, feature selection, or predictive modeling for the chemical compound this compound were identified.

The exploration of a chemical compound's properties through theoretical and computational methods is a pivotal aspect of modern chemistry. Such studies, including the calculation of molecular descriptors and the development of predictive models, are instrumental in understanding the behavior of a molecule and exploring its potential applications. However, it appears that research focusing on these specific computational aspects of this compound has not been published in the accessible scientific domain.

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Molecular Recognition and Biological Target Interaction Mechanisms of 3 6 Ethoxypyridazin 3 Yl Aniline

The Pyridazine (B1198779) Heterocycle as a Pharmacophoric Element in Molecular Recognition

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural feature endows it with unique physicochemical properties that make it an attractive component in drug design. nih.govnih.govscilit.com It is often used as a bioisosteric replacement for other aromatic rings, like phenyl or other azines, to optimize a molecule's properties. nih.gov The pyridazine scaffold is considered a versatile pharmacophore due to its wide range of biological activities and its capacity for functionalization. researchgate.netresearchgate.netjocpr.com

A defining characteristic of the pyridazine ring is the robust hydrogen-bonding capacity of its two adjacent nitrogen atoms. nih.govnih.govscilit.com These nitrogen atoms act as hydrogen bond acceptors, a feature that is critical for molecular recognition and binding to biological targets. blumberginstitute.org The arrangement of the nitrogen atoms allows for the possibility of dual H-bonding interactions, where both heteroatoms can simultaneously engage with a target protein, significantly enhancing binding affinity and specificity. nih.gov This dual acceptor capability is a key advantage of the pyridazine moiety in establishing strong and specific interactions within a protein's binding pocket. tandfonline.com

The pyridazine heterocycle possesses a significant dipole moment, the largest among the three diazine isomers (pyridazine, pyrimidine (B1678525), and pyrazine). nih.gov This high dipole moment is a critical factor in its ability to participate in various non-covalent interactions. nih.govwilddata.cnresearchgate.net Specifically, the dipole moment strongly influences π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) or amide bonds within a protein. nih.gov These stacking interactions are fundamental to biological recognition and contribute to the stability of the ligand-protein complex. researchgate.netresearchgate.net The interplay of these electronic properties makes the pyridazine ring a valuable element for enhancing ligand-target engagement. researchgate.net

Table 1: Physicochemical Properties of Diazine Heterocycles

This table summarizes and compares the dipole moments of the three diazine isomers, highlighting the distinct electronic character of pyridazine.

HeterocycleDipole Moment (Debye)Key Features for Molecular Recognition
Pyridazine ~3.9 - 4.1 DHigh dipole moment, dual hydrogen bond acceptor capability. nih.gov
Pyrimidine ~2.3 DModerate dipole moment, hydrogen bond acceptor.
Pyrazine ~0 D (due to symmetry)No net dipole moment, hydrogen bond acceptor.

Role of the Aniline (B41778) Moiety in Protein Binding and Molecular Interactions

The aniline moiety, an aminobenzene group, is a common feature in many approved drugs and is frequently involved in crucial interactions with biological targets. researchgate.netcresset-group.comdrugbank.com Its properties allow it to act as a versatile anchor or recognition element within a binding site. globalresearchonline.netontosight.ai

The basicity of the aniline amine group is a critical determinant of its interaction profile. The pKa of aniline is approximately 4.6, meaning that at physiological pH (~7.4), it exists predominantly in its neutral, unprotonated form. rsc.org However, the microenvironment of a protein's binding pocket can significantly alter the local pH and influence the protonation state. acs.org If the amine group becomes protonated, it can form strong electrostatic or cation-π interactions with negatively charged or aromatic residues, respectively. acs.orgnih.gov The ability of the amine to act as a hydrogen bond donor is also a key feature, with the N-H group being one of the most common polar functional groups involved in fragment-protein binding. researchgate.net

Table 2: Key Interactions of the Aniline Moiety in Protein Binding

This interactive table details the potential interactions the aniline group can form within a protein binding site.

Interaction TypeParticipating GroupInteracting Residues (Examples)Significance
Hydrogen Bonding Amine (-NH2)Asp, Glu, Ser, Thr, Main-chain C=ODirectional; enhances specificity and affinity. researchgate.net
Hydrophobic Interactions Phenyl RingLeu, Ile, Val, Ala, MetStabilizes binding by displacing water. plos.org
π-π Stacking Phenyl RingPhe, Tyr, Trp, HisSpecific orientation; contributes to affinity. researchgate.netchemrxiv.org
Cation-π (if protonated) Ammonium (-NH3+)Phe, Tyr, TrpStrong, non-covalent electrostatic interaction. nih.gov

Ligand-Protein Binding Model Investigations (e.g., with VEGFR kinase, ZIKV NS2B-NS3 protease analogues)

While specific binding studies for 3-(6-ethoxypyridazin-3-yl)aniline with Vascular Endothelial Growth Factor Receptor (VEGFR) kinase and Zika Virus (ZIKV) NS2B-NS3 protease are not extensively published, its structural motifs are present in inhibitors of these and similar protein families. By analyzing the binding modes of analogous compounds, a hypothetical binding model for this compound can be constructed.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis. frontiersin.orgoncotarget.com Its inhibitors often target the ATP-binding site in the kinase domain. oncotarget.comnih.gov A binding model for this compound in the VEGFR-2 active site would likely involve the pyridazine nitrogen atoms forming crucial hydrogen bonds with hinge region residues, such as Cys919. oncotarget.com The aniline moiety could extend into a hydrophobic pocket, with the amine group forming additional hydrogen bonds with residues like Asp1046 (at the base of the DFG motif) or Glu885. oncotarget.com The ethoxy group on the pyridazine ring could occupy a hydrophobic region, further anchoring the ligand. google.com The phenyl rings of both the pyridazine and aniline moieties would be positioned to make favorable π-stacking and hydrophobic contacts with residues like Val848, Leu840, and Phe1047. plos.orgoncotarget.com

The Zika virus NS2B-NS3 protease is a serine protease essential for viral replication, making it a prime antiviral target. nih.govsigmaaldrich.com Inhibitors typically form interactions with the catalytic triad (B1167595) (His51, Asp75, Ser135) and surrounding substrate-binding pockets. nih.gov In a hypothetical binding model, the pyridazine ring of this compound could form hydrogen bonds with backbone atoms in the S1 or S2 pockets of the protease. The aniline phenyl ring could occupy the hydrophobic S1 pocket, forming π-stacking interactions with residues such as Tyr150. dovepress.com The aniline's amine group could form a critical hydrogen bond with the side chain of Asp129 or other nearby residues, mimicking the interactions of a substrate's P1 residue. Such a binding mode would effectively block the active site and inhibit protease function. nih.gov

Identification of Key Amino Acid Residues in Binding Pockets

Detailed studies explicitly identifying the key amino acid residues in the binding pockets of specific biological targets for this compound are not extensively available in the public domain. However, based on the structural motifs present in the molecule—a substituted aniline and a pyridazine ring—we can infer potential interactions.

The aniline moiety can participate in various interactions within a protein's binding pocket. The amino group is a potential hydrogen bond donor and can also engage in cation-pi interactions if protonated. The aromatic ring itself can form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Furthermore, the substitution pattern on the aniline ring will influence its electronic properties and steric profile, thereby affecting which amino acid residues it can favorably interact with.

The pyridazine ring, with its two adjacent nitrogen atoms, can act as a hydrogen bond acceptor. The ethoxy group attached to the pyridazine ring introduces a flexible, hydrophobic component that can interact with nonpolar amino acid residues like leucine, isoleucine, and valine within a hydrophobic sub-pocket.

To provide a more concrete understanding, further experimental studies, such as X-ray crystallography of the compound in complex with its biological target or computational docking simulations, would be necessary to precisely identify the interacting amino acid residues.

Characterization of Specific Interaction Types

The binding of this compound to a biological target is expected to be driven by a combination of several types of non-covalent interactions. These interactions collectively contribute to the stability of the ligand-protein complex.

Hydrogen Bonds: The primary amine group on the aniline ring and the nitrogen atoms in the pyridazine ring are prime candidates for forming hydrogen bonds. aps.org The amine group can donate a hydrogen bond to an acceptor group on an amino acid side chain (e.g., the carbonyl oxygen of the peptide backbone or the side chains of aspartate, glutamate, or asparagine). The pyridazine nitrogens can accept hydrogen bonds from donor groups on amino acid residues like serine, threonine, or lysine.

Hydrophobic Contacts: The phenyl ring of the aniline moiety and the ethoxy group on the pyridazine ring are hydrophobic. These regions of the molecule are likely to be buried in hydrophobic pockets of the target protein, shielded from the aqueous environment. This hydrophobic effect is a major driving force for ligand binding.

Structure-Interaction Relationship (SIR) Studies for Understanding Binding Specificity

Structure-Interaction Relationship (SIR) studies are essential for understanding how the chemical structure of a ligand determines its binding specificity for a particular biological target. For this compound, SIR studies would involve systematically modifying different parts of the molecule and evaluating the impact of these changes on binding affinity and selectivity.

For instance, modifying the substituent on the aniline ring could probe the steric and electronic requirements of that part of the binding pocket. Changing the position of the ethoxy group on the pyridazine ring or replacing it with other alkoxy groups of varying chain lengths could provide insights into the nature and size of the hydrophobic pocket it occupies.

Furthermore, altering the pyridazine core to other heterocyclic systems could reveal the importance of the specific arrangement of hydrogen bond acceptors for target recognition. While specific SIR studies for this compound are not readily found in the literature, the principles of such studies are fundamental to medicinal chemistry.

Applications of 3 6 Ethoxypyridazin 3 Yl Aniline As a Chemical Scaffold and Research Intermediate

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The structural framework of 3-(6-ethoxypyridazin-3-yl)aniline makes it an excellent starting material for the construction of various heterocyclic systems. uou.ac.in Heterocyclic compounds are a broad class of cyclic organic compounds that contain at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur. uou.ac.in These compounds are of immense interest due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. uou.ac.insioc-journal.cn

The aniline (B41778) portion of this compound provides a reactive amino group that can participate in a variety of cyclization reactions. For instance, it can be acylated and then subjected to conditions that promote ring closure to form fused heterocyclic systems. Similarly, the pyridazine (B1198779) ring can be further functionalized or can influence the reactivity of the aniline ring, guiding the formation of specific isomers.

Research has demonstrated the utility of aniline derivatives in one-pot, three-component synthesis reactions to produce substituted meta-hetarylanilines. beilstein-journals.orgnih.gov This highlights the potential of this compound to be employed in similar multicomponent strategies to generate libraries of diverse heterocyclic compounds efficiently. The resulting complex molecules can then be screened for various biological activities.

Development of Bioisosteric Analogues for Targeted Research

Bioisosterism is a strategy used in medicinal chemistry to design and synthesize new compounds by replacing a functional group in a parent compound with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. nih.gov The this compound scaffold is valuable for the development of bioisosteric analogues of known bioactive molecules.

For example, the pyridazine ring in this compound can act as a bioisostere for other aromatic or heteroaromatic rings found in biologically active compounds. Researchers can systematically replace a phenyl or other heterocyclic ring in a known drug or research probe with the 6-ethoxypyridazinyl group to investigate the impact on biological activity. This approach can lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic properties.

Studies have shown that replacing the phenyl ring in N,N-dimethyltryptamine with a thienopyrrole ring, a bioisostere, significantly altered its affinity for serotonin (B10506) receptor subtypes. nih.gov This underscores how subtle changes in the aromatic system can dramatically influence biological activity, a principle that can be applied using the this compound scaffold. The pyridazine moiety itself can be considered a bioisostere of other heterocycles like pyrimidine (B1678525) or pyrazine, allowing for fine-tuning of electronic and steric properties. uou.ac.in

Role as a Precursor in Multistep Organic Synthesis

In addition to its direct use in creating diverse heterocyclic systems, this compound serves as a crucial precursor in multistep organic synthesis. youtube.comyoutube.com Its pre-functionalized nature, with both an aniline and an ethoxypyridazine group, allows for a stepwise and controlled elaboration of the molecular structure.

A typical synthetic sequence might involve the protection of the aniline's amino group, followed by modification of the pyridazine ring. For instance, the ethoxy group could potentially be displaced by other nucleophiles, or the pyridazine ring could undergo further substitution reactions. Subsequently, the protecting group on the aniline can be removed, and the amino group can be used for further transformations, such as amide bond formation, diazotization followed by substitution, or participation in cross-coupling reactions.

The ability to perform selective reactions on different parts of the molecule makes this compound a valuable building block for the synthesis of complex target molecules with a precisely defined architecture. This step-by-step approach is fundamental in the synthesis of novel drug candidates and materials with specific properties. youtube.com For example, functionalized aminoquinolines have been synthesized using intermediate quinoline (B57606) derivatives, showcasing a similar strategy of using a pre-functionalized core to build more complex structures with potential biological activity. nih.gov

Future Directions and Advanced Research Avenues for 3 6 Ethoxypyridazin 3 Yl Aniline

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of organic synthesis is trending towards greener, more efficient, and cost-effective methods. For a molecule like 3-(6-Ethoxypyridazin-3-yl)aniline, which is a key intermediate for various functional molecules, developing novel and sustainable synthetic methodologies is a primary research goal.

Future research will likely focus on moving away from traditional, often harsh, metal-catalyzed cross-coupling reactions. One promising alternative is the use of metal-free protocols, such as inverse electron-demand aza-Diels-Alder reactions. organic-chemistry.org This approach allows for the highly regioselective synthesis of pyridazine (B1198779) derivatives under neutral conditions, offering a more sustainable and economical alternative to previous methods. organic-chemistry.org The development of one-pot synthesis strategies, which minimize waste by reducing the number of intermediate purification steps, is another key area of exploration. mdpi.comekb.egnih.gov

Furthermore, the principles of green chemistry will guide the selection of solvents, catalysts, and energy inputs. This includes the use of biodegradable solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis, to reduce the environmental impact of the synthetic process. The exploration of flow chemistry for the continuous production of this compound could also offer significant advantages in terms of scalability, safety, and process control.

Table 1: Comparison of Synthetic Methodologies for Pyridazine Derivatives

Methodology Advantages Potential Application for this compound
Traditional Metal-Catalyzed Cross-Coupling High yields, well-established Baseline for comparison
Aza-Diels-Alder Reactions Metal-free, sustainable, high regioselectivity, neutral conditions organic-chemistry.org Greener synthesis of the core pyridazine ring
One-Pot Synthesis Reduced waste, time and cost-efficient mdpi.comekb.egnih.gov Streamlined production from simple precursors
Microwave-Assisted Synthesis Rapid reaction times, improved yields Accelerated synthesis and derivatization

| Flow Chemistry | Scalable, improved safety and control | Large-scale, on-demand production |

Integration with Advanced High-Throughput Screening for Molecular Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries for biological activity. Integrating this compound and its derivatives into HTS campaigns is a logical next step to uncover novel biological functions and identify potential molecular probes or drug leads.

Future research in this area will involve the design and implementation of sophisticated HTS assays tailored to specific biological questions. For instance, cell-based assays using genetically engineered reporter cell lines can be developed to screen for compounds that modulate specific signaling pathways. A strategy could involve transducing cells with a lentivirus expressing a fluorescently-tagged protein whose localization or expression level changes in response to a specific cellular event. nih.gov A library of this compound derivatives could then be screened for their ability to induce a desired phenotypic change, such as the normalization of a disease-related protein distribution. nih.gov

The development of diverse chemical libraries based on the this compound scaffold is essential for the success of HTS campaigns. This involves the systematic modification of the core structure to explore a wide range of chemical space and structure-activity relationships (SAR). The "hits" identified from these screens can then be validated and optimized through further medicinal chemistry efforts to develop potent and selective molecular probes for studying biological processes or as starting points for drug development programs. nih.gov

Deeper Computational Exploration of Reactivity and Interaction Dynamics

Computational chemistry provides powerful tools to understand the behavior of molecules at the atomic level, offering insights that can guide experimental work. A deeper computational exploration of this compound can elucidate its intrinsic reactivity and how it interacts with biological macromolecules.

Future computational studies will likely employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) of this compound. researchgate.net This information is crucial for predicting its reactivity in chemical reactions and its potential to engage in specific non-covalent interactions, such as hydrogen bonding and π-stacking.

Molecular docking and molecular dynamics (MD) simulations will be instrumental in studying the interactions of this compound derivatives with specific protein targets. nih.govresearchgate.net These simulations can predict the preferred binding poses of the ligands within the active site of a protein and assess the stability of the resulting complex over time. nih.gov By analyzing the interaction energies and key intermolecular contacts, researchers can gain a detailed understanding of the molecular basis of binding and use this knowledge to rationally design new analogs with improved affinity and selectivity. researchgate.netnih.gov

Table 2: Computational Methods for Investigating this compound

Computational Method Key Insights Application
Density Functional Theory (DFT) Electronic structure, reactivity, MEP researchgate.net Predicting reaction outcomes, understanding intermolecular forces
Molecular Docking Binding poses, interaction scores nih.gov Identifying potential biological targets, virtual screening
Molecular Dynamics (MD) Simulations Binding stability, conformational changes nih.govresearchgate.net Assessing the dynamics of ligand-protein complexes

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Guiding the design of new derivatives with enhanced potency |

Development of Novel Analytical Methods for Trace Detection in Research Environments

As this compound and its derivatives are increasingly used in research, the development of sensitive and selective analytical methods for their detection and quantification becomes imperative. These methods are essential for a variety of applications, including reaction monitoring, purity assessment, pharmacokinetic studies, and environmental analysis.

Future research in this area will focus on developing analytical techniques with high sensitivity and specificity, capable of detecting trace amounts of the compound in complex matrices such as biological fluids and environmental samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique that can provide both separation and structural identification. The development of specific LC-MS/MS methods will enable the quantification of this compound and its metabolites at very low concentrations.

Gas chromatography (GC) coupled with sensitive detectors like flame ionization detection (FID) or mass spectrometry (MS) also represents a viable analytical approach, particularly for volatile derivatives. cdc.gov For rapid and on-site detection, the development of novel sensor technologies, such as electrochemical sensors or immunoassays, could be explored. cdc.gov These advanced analytical methods will be crucial for ensuring the quality and reproducibility of research involving this compound and for assessing its potential impact on biological systems and the environment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(6-Ethoxypyridazin-3-yl)aniline, and how can reaction conditions be optimized for yield improvement?

  • Answer: Synthesis of pyridazine-aniline derivatives typically involves multi-step reactions, starting with nucleophilic substitution to introduce the ethoxy group, followed by catalytic coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds). Optimization strategies include:

  • Catalyst selection: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates for SNAr (nucleophilic aromatic substitution) steps.
  • Temperature control: Gradual heating (60–80°C) minimizes side reactions during cyclization .
    • Yield improvement: Use a fractional factorial design to test variables (stoichiometry, reaction time) and identify critical parameters. For example, excess ethoxide (1.5 equiv) may improve substitution efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

  • Answer: Key techniques include:

  • ¹H/¹³C NMR: Pyridazine protons resonate downfield (δ 8.5–9.5 ppm), while ethoxy CH₂ appears at δ 4.0–4.5 ppm. Aromatic aniline protons show splitting patterns indicative of substitution .
  • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.
    • Pitfalls:
  • Solvent interference: Use deuterated DMSO or CDCl₃ and ensure complete solvent removal.
  • Impurity masking: Compare NMR with synthetic intermediates to trace residual byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?

  • Answer: Discrepancies may arise from assay specificity or compound stability. Mitigation strategies:

  • Orthogonal assays: Combine surface plasmon resonance (SPR) for binding affinity with cell-based luciferase assays for functional activity .
  • Metabolite profiling: LC-MS/MS to identify degradation products (e.g., ethoxy hydrolysis) that may confound results.
  • Structural analogs: Test derivatives with modified pyridazine substituents to isolate bioactive moieties .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition studies?

  • Answer:

  • Systematic modifications:

  • Pyridazine ring: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.

  • Ethoxy chain: Vary alkyl length (methoxy vs. propoxy) to probe hydrophobic binding pockets.

  • Computational docking: Use AutoDock Vina to predict binding poses against target enzymes (e.g., kinase X). Validate with kinetic assays (e.g., Ki determination) .

  • Comparative analysis: Tabulate IC₅₀ values of analogs (Table 1) to visualize SAR trends.

    Table 1: SAR of Selected Derivatives

    DerivativeSubstituentIC₅₀ (μM)Target Enzyme
    Parent6-Ethoxy2.3Kinase X
    Analog A6-Methoxy5.7Kinase X
    Analog B6-Propoxy1.8Kinase X

Q. How should researchers design experiments to assess the environmental impact of this compound, particularly regarding aquatic toxicity and biodegradation?

  • Answer:

  • Aquatic toxicity: Follow OECD Guideline 202 for Daphnia magna 48-hour EC₅₀ testing. Monitor lethality and mobility inhibition .
  • Biodegradation: Use the Closed Bottle Test (OECD 301D) to measure biochemical oxygen demand (BOD) over 28 days.
  • Metabolite analysis: HPLC-MS to track degradation products (e.g., pyridazine ring cleavage).
  • QSAR modeling: Predict ecotoxicity of metabolites using tools like ECOSAR .

Methodological Notes

  • Data contradiction resolution: Always replicate assays in triplicate and include positive/negative controls.
  • Environmental testing: Tiered approaches (in silico → in vitro → microcosm) reduce costs while ensuring regulatory compliance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.